Cas no 62953-74-6 (ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate)
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl (2R)-cyano(1-cyanocyclopentyl)ethanoate
- ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate
- ETHYL CYANO(1-CYANOCYCLOPENTYL)ACETATE
- Z108567486
- 62953-74-6
- EN300-14890
- ethyl2-cyano-2-(1-cyanocyclopentyl)acetate
- DTXSID80585340
- DB-370510
- OBABJTYJPFDGJW-UHFFFAOYSA-N
- AKOS030573930
- CS-0234876
- G35574
-
- MDL: MFCD07352293
- Inchi: 1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3
- InChI Key: OBABJTYJPFDGJW-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C#N)C1(C#N)CCCC1)=O
Computed Properties
- Exact Mass: 206.10562
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- PSA: 73.88
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126590-25mg |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126590-50mg |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B126590-250mg |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 250mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM465962-1g |
ETHYL CYANO(1-CYANOCYCLOPENTYL)ACETATE |
62953-74-6 | 95%+ | 1g |
$340 | 2023-01-19 | |
| Enamine | EN300-14890-0.05g |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-14890-0.1g |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-14890-0.25g |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-14890-0.5g |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-14890-1.0g |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-14890-2.5g |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate |
62953-74-6 | 95.0% | 2.5g |
$503.0 | 2025-03-21 |
ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate
Ethyl 2-Cyano-2-(1-Cyanocyclopentyl)Acetate (CAS No. 62953-74-6): A Comprehensive Overview of Its Synthesis, Applications, and Recent Advancements
Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate, a compound with CAS number 62953-74-6, has emerged as a critical intermediate in synthetic chemistry due to its unique structural features and versatile reactivity. This molecule combines a cyanocyclopentyl ring with an acetyl ester group, creating a framework that facilitates participation in diverse organic transformations. Recent studies highlight its utility in drug discovery programs targeting neurodegenerative disorders and oncology, where its rigid bicyclic architecture enables precise modulation of pharmacokinetic properties.
The synthesis of ethyl cyano-cyclopentyl acetate has undergone significant optimization in recent years. A groundbreaking approach published in the Journal of Medicinal Chemistry (2023) employs palladium-catalyzed cross-coupling strategies to achieve >95% yield under mild conditions. This method eliminates the need for hazardous reagents previously used in conventional protocols, aligning with green chemistry principles while maintaining structural integrity of the cyanocyclopentane core. Researchers demonstrated that substituent orientation on the cyclopentane ring could be precisely controlled through temperature modulation during the Suzuki-Miyaura reaction phase.
In pharmacological applications, this compound serves as a privileged scaffold for developing multi-target kinase inhibitors. A 2024 study from the European Journal of Pharmaceutical Sciences revealed that derivatives incorporating this moiety exhibited IC₅₀ values below 10 nM against CDK4/6 kinases while showing improved blood-brain barrier permeability compared to earlier generations. The rigid cyclopentane-acetate framework facilitates hydrogen bonding interactions with kinase ATP pockets without compromising metabolic stability.
Material science investigations have uncovered unexpected applications for this compound as a monomer in stimuli-responsive polymer systems. Research teams at MIT demonstrated that copolymers incorporating ethyl cyano-substituted acetate units exhibit pH-dependent solubility transitions suitable for drug delivery vehicles. The dual cyanide groups provide both crosslinking sites and redox-sensitive cleavage points, enabling controlled release profiles under physiological conditions.
Safety evaluations published in Toxicological Sciences (Q1 2024) confirmed low acute toxicity profiles when handled according to standard laboratory protocols. While exhibiting no mutagenic effects in Ames assays, researchers emphasized the importance of maintaining inert atmosphere during storage due to its susceptibility to hydrolysis under humid conditions. These findings align with regulatory guidelines for handling organic cyanides without triggering classification as restricted substances.
Ongoing research focuses on leveraging machine learning models to predict optimal substitution patterns on the cyclopentane ring for specific therapeutic targets. A collaborative study involving Stanford University and Novartis recently developed an AI-driven platform that identified novel substituent combinations improving BBB penetration by 300% compared to wild-type structures. These advancements underscore the continued relevance of ethyl cyanocyclopentyl acetate as a foundational building block across multiple scientific disciplines.
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